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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and analysis of 2-Chloro-5-methylbenzoic acid. This compound serves
as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. All
guantitative data is summarized for clarity, and detailed experimental protocols are provided for

key methodologies.

Core Data Presentation

The key physicochemical properties of 2-Chloro-5-methylbenzoic acid are summarized in the
table below, providing a quick reference for researchers.
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Property Value Citations
Molecular Formula CsH7CIO2 [1]
Molecular Weight 170.59 g/mol [1]
CAS Number 6342-60-5 [1]
White to off-white crystalline
Appearance _ (2]
solid
Melting Point 148-151 °C [3]
Boiling Point 291.3 °C at 760 mmHg [3]
Density 1.3 g/cm3 [4]
Flash Point 130 °C [3]
- Soluble in organic solvents,
Solubility o S [2]
limited solubility in water
IUPAC Name 2-chloro-5-methylbenzoic acid [1]
Synonyms 6-Chloro-m-toluic acid [1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Chloro-5-methylbenzoic
acid are outlined below. These protocols are based on established chemical principles and

analytical techniques for similar compounds.

Synthesis of 2-Chloro-5-methylbenzoic Acid

A common and effective method for the synthesis of 2-Chloro-5-methylbenzoic acid is the

oxidation of 2-chloro-5-methyltoluene.

Reaction Scheme:
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A plausible synthetic route to 2-Chloro-5-methylbenzoic acid.

Protocol:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2-chloro-5-methyltoluene.

o Oxidizing Agent Preparation: In a separate beaker, prepare an agueous solution of
potassium permanganate (KMnOa).

o Reaction: Slowly add the potassium permanganate solution to the flask containing 2-chloro-
5-methyltoluene while stirring. The reaction is exothermic and should be controlled by
cooling the flask in an ice bath if necessary.

o Reflux: Once the addition is complete, heat the mixture to reflux. The progress of the
reaction can be monitored by thin-layer chromatography (TLC). The purple color of the
permanganate will disappear as it is consumed.

o Work-up: After the reaction is complete (typically after several hours of reflux), cool the
mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnOz2)
byproduct.

 Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCI), until the
pH is acidic. This will precipitate the 2-Chloro-5-methylbenzoic acid.

« |solation and Purification: Collect the solid product by vacuum filtration. The crude product
can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to
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yield pure 2-Chloro-5-methylbenzoic acid.

Characterization Protocols

» Sample Preparation: Dissolve a small amount of purified 2-Chloro-5-methylbenzoic acid in
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

» Data Acquisition: Record *H and 3C NMR spectra on a standard NMR spectrometer (e.g.,
400 MHz).

e Expected Signals:

o 'H NMR: Expect signals in the aromatic region corresponding to the protons on the
benzene ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic
acid proton.

o 13C NMR: Expect distinct signals for each of the unique carbon atoms in the molecule,
including the carboxyl carbon, the aromatic carbons, and the methyl carbon.

o Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an
Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm™1).
o Expected Characteristic Absorptions:

o O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm~1.[5]

o C-H stretch (aromatic and alkyl): Just above and below 3000 cm~1.[5]

o C=0 stretch (carboxylic acid): A strong, sharp absorption around 1700 cm~1.[5]

o C=C stretch (aromatic): Peaks in the 1600-1450 cm~1 region.[6]

o C-O stretch: In the 1320-1210 cm~1 region.[5]

o C-Cl stretch: Typically found in the 800-600 cm~1 region.
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o Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas
Chromatography (GC) system for separation and introduction (GC-MS).

« lonization: Use a standard ionization technique such as Electron Impact (El).
o Data Acquisition: Obtain the mass spectrum.
o Expected Fragmentation:

o Molecular lon (M*): A peak at m/z 170, corresponding to the molecular weight of the
compound.[1]

o M-17 (Loss of OH): A peak at m/z 153, resulting from the loss of the hydroxyl radical from
the carboxylic acid group.[1][7]

o M-45 (Loss of COOH): A peak at m/z 125, corresponding to the loss of the entire carboxyl
group.[1][7]

e Instrumentation: A gradient-capable HPLC system with a UV detector.
e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size).
» Mobile Phase:
o A: 0.1% Phosphoric acid in water.
o B: Acetonitrile.
o Gradient Elution: A suitable gradient to ensure separation from impurities.
o Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 230 nm).

o Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a
suitable solvent mixture.

Role in Synthesis and Drug Development
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While no specific signaling pathways involving 2-Chloro-5-methylbenzoic acid have been
identified, its primary role in research and drug development is as a key building block for more
complex molecules. Its functional groups (carboxylic acid, chloro, and methyl) allow for a
variety of chemical transformations.

Modification of
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Role of 2-Chloro-5-methylbenzoic acid as a synthetic intermediate.

The carboxylic acid moiety can be readily converted into amides or esters, which is a common
strategy in medicinal chemistry to modulate properties such as solubility, stability, and biological
activity.[8] The chloro and methyl groups on the aromatic ring can also influence the electronic
properties and steric hindrance of the molecule, and can be sites for further chemical
modification. This versatility makes 2-Chloro-5-methylbenzoic acid a valuable starting
material in the synthesis of novel therapeutic agents and other functional organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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